N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide
Description
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide is a thiazole-derived carboxamide featuring a 4-ethylphenyl substituent on the thiazole ring and a methanesulfonyl-piperidine moiety. The methanesulfonyl group enhances electrophilicity and may improve metabolic stability, while the ethylphenyl substituent contributes to hydrophobic interactions in target binding .
Properties
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-3-13-4-6-14(7-5-13)16-12-25-18(19-16)20-17(22)15-8-10-21(11-9-15)26(2,23)24/h4-7,12,15H,3,8-11H2,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJNWWBZHOBEMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the 4-ethylphenyl Group:
Formation of the Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Methanesulfonyl Group: This step typically involves the reaction of the piperidine derivative with methanesulfonyl chloride in the presence of a base like triethylamine.
Final Coupling: The final step involves coupling the thiazole derivative with the piperidine derivative under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methanesulfonyl group.
Reduction: Reduction reactions may target the thiazole ring or the piperidine ring, potentially altering the compound’s biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include reduced thiazole or piperidine derivatives.
Substitution: Products depend on the substituents introduced, potentially leading to a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for developing new drugs due to its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Biological Research: The compound can be used to study the effects of thiazole and piperidine derivatives on various biological pathways.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring may interact with nucleophilic sites on proteins, while the piperidine ring may enhance binding affinity through hydrophobic interactions. The methanesulfonyl group could play a role in modulating the compound’s solubility and reactivity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Functional Group Variations
The compound’s closest analogs differ in substituents on the thiazole ring, carboxamide linker, or sulfonyl-piperidine moiety. Key comparisons include:
Conformational and Electronic Properties
- The piperidine ring in the target compound adopts a chair conformation, as observed in crystallographic studies of similar carboxamides . This conformation enhances stability and optimizes interactions with hydrophobic binding pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
